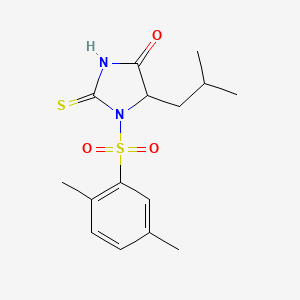

1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one

Description

1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a heterocyclic compound featuring a thioxoimidazolidinone core substituted with a 2,5-dimethylphenylsulfonyl group at position 1 and an isobutyl group at position 5. The molecular formula is C₁₆H₂₁N₂O₃S₂, with a molecular weight of 365.48 g/mol. Key functional groups include:

- Thioxoimidazolidinone: A five-membered ring with two nitrogen atoms, a thione (C=S) at position 2, and a ketone (C=O) at position 4.

- 2,5-Dimethylphenyl: Aromatic substituent contributing to steric bulk and lipophilicity.

- Isobutyl group: Branched alkyl chain influencing solubility and membrane permeability.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9(2)7-12-14(18)16-15(21)17(12)22(19,20)13-8-10(3)5-6-11(13)4/h5-6,8-9,12H,7H2,1-4H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDAQXLNOXURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate isobutyl-substituted thioxoimidazolidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.

Scientific Research Applications

1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thioxoimidazolidinone core can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from the General Catalog of Kanto Reagents, Chemicals & Biologicals (2022) .

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Potential Applications |

|---|---|---|---|---|---|

| 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one | C₁₆H₂₁N₂O₃S₂ | 365.48 | Thioxoimidazolidinone, sulfonyl | 2,5-Dimethylphenyl, isobutyl | Enzyme inhibition, drug design |

| 1-(2,5-Dimethylphenyl)piperazine | C₁₂H₁₈N₂ | 190.28 | Piperazine | 2,5-Dimethylphenyl | CNS targeting, ligand synthesis |

| (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide | C₁₇H₂₇D₇N₂O | 299.46 (approx.) | Piperidinecarboxamide, deuterated | 2,6-Dimethylphenyl, iso-propyl-d7 | Metabolic studies, isotopic labeling |

Key Differences:

Core Structure: The target compound’s thioxoimidazolidinone core differs from the piperazine and piperidine rings in catalog compounds. The thione (C=S) group may enhance tautomerism and metal-binding capabilities compared to the amine-rich piperazine .

Substituent Effects :

- The isobutyl group in the target compound introduces greater steric bulk and lipophilicity than the iso-propyl-d7 group in the deuterated carboxamide, which is used for isotopic tracing in pharmacokinetic studies .

- 2,5-Dimethylphenyl vs. 2,6-Dimethylphenyl : The substitution pattern affects aromatic interactions; 2,5-substitution may allow better π-stacking in enzyme active sites compared to 2,6-substitution.

Functional Groups :

- The thione (C=S) in the target compound could provide stronger hydrogen-bond acceptor properties than the amide (C=O) in the piperidinecarboxamide, altering binding affinities in biological targets.

Research Implications:

- While catalog compounds like 1-(2,5-Dimethylphenyl)piperazine are used in neurotransmitter receptor studies, the target compound’s sulfonyl-thione architecture may position it as a protease or kinase inhibitor.

- The deuterated analog highlights a niche in metabolic stability research, whereas the target compound’s synthetic complexity (evidenced by higher molecular weight) may limit its commercial availability.

Biological Activity

1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a derivative of thioxoimidazolidin-4-one known for its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thioxoimidazolidin core with a sulfonyl group and an isobutyl substituent, contributing to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that derivatives of thioxoimidazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms identified include:

- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. For instance, one study reported that a related compound increased the expression of pro-apoptotic genes (p53, PUMA) while decreasing the expression of Bcl-2 in HepG2 cells, suggesting a similar potential for 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one .

- Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity in vitro, with IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC50 values as low as 0.017 μM against HepG2 cells, indicating high potency compared to standard chemotherapeutics like Staurosporine .

Biological Activity Data

The following table summarizes the biological activity data for 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one and related compounds:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-... | HepG2 | TBD | Apoptosis induction, PI3K/AKT inhibition |

| 4-(Thioxoimidazolidin derivative) | HepG2 | 0.017 | Apoptosis induction |

| Staurosporine | HepG2 | 5.07 | Protein kinase inhibition |

| 5-Fluorouracil | HepG2 | 5.18 | Antimetabolite action |

Case Studies and Research Findings

- Cytotoxicity Assessment : In a study evaluating various thioxoimidazolidin derivatives, it was found that compounds similar to 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl exhibited potent cytotoxicity against liver cancer cells (HepG2). The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis rates .

- Molecular Docking Studies : In silico studies indicated that these compounds could effectively bind to key proteins involved in cancer pathways, such as PI3K/AKT. This suggests potential for targeted therapy approaches in cancer treatment .

- In Vivo Studies : Animal models treated with thioxoimidazolidin derivatives showed improved hematological and biochemical parameters alongside reduced tumor growth, reinforcing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.